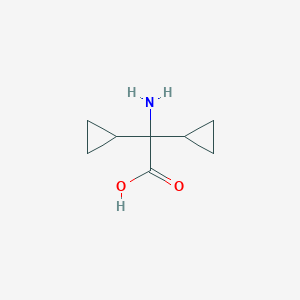

2-Amino-2,2-dicyclopropylacetic acid

Descripción

2-Amino-2,2-dicyclopropylacetic acid is a cyclopropane-containing non-proteinogenic amino acid characterized by two cyclopropyl groups and an amino moiety attached to the α-carbon of the acetic acid backbone. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

Propiedades

Número CAS |

6321-21-7 |

|---|---|

Fórmula molecular |

C8H13NO2 |

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

2-amino-2,2-dicyclopropylacetic acid |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11,5-1-2-5)6-3-4-6/h5-6H,1-4,9H2,(H,10,11) |

Clave InChI |

XURKQOZJWNQCDW-UHFFFAOYSA-N |

SMILES |

C1CC1C(C2CC2)(C(=O)O)N |

SMILES canónico |

C1CC1C(C2CC2)(C(=O)O)N |

Otros números CAS |

6321-21-7 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Cyclopropylglycine (2-Amino-2-cyclopropylacetic Acid)

Structure : Lacks the second cyclopropyl group, featuring only one cyclopropane ring.

Properties :

- Solubility : Higher aqueous solubility compared to the dicyclopropyl analog due to reduced hydrophobicity.

- Synthesis : Prepared via Strecker synthesis or enzymatic resolution .

Applications : Used as a conformational constraint in peptide design to mimic proline .

2-Amino-2-(1-methylcyclopropyl)acetic Acid

Structure : Features a methyl-substituted cyclopropane ring, altering steric bulk.

Properties :

- Metabolic Stability: Enhanced resistance to enzymatic degradation compared to non-methylated analogs due to steric hindrance . Applications: Investigated as a building block for antiviral agents and enzyme inhibitors .

Fluorinated Cyclopropane Derivatives (e.g., 1-Amino-2,2-difluorocyclopropane)

Structure : Fluorine atoms replace hydrogen on the cyclopropane ring.

Properties :

- Electron Effects: Fluorine inductively withdraws electrons, increasing acidity of the amino group.

- Bioactivity: Serves as an intermediate for fluoroquinolone antibiotics (e.g., compounds with broad-spectrum antibacterial activity) . Synthesis: Achieved via fluorination of cyclopropane precursors under radical conditions .

Comparison with Functionalized Derivatives

Ester Derivatives (e.g., Ethyl 2-amino-2-cyclopropylacetate)

Structure : Ethyl ester replaces the carboxylic acid group.

Properties :

- Reactivity : The ester group facilitates nucleophilic acyl substitution, making it a versatile synthetic intermediate.

- Applications : Used in peptide coupling reactions and as a precursor to cyclopropane-containing drugs .

Diphosphonic Acid Derivatives (e.g., 2-[(2-Amino-2,2-diphosphono)ethyloxy]-benzoic Acid)

Structure : Incorporates a diphosphonic group linked via an ether bond.

Properties :

- Chelation : Strong affinity for calcium ions, relevant in osteoporosis treatment.

- Synthesis Challenges : Hydrolysis of phosphonate esters requires careful conditions to avoid bond cleavage .

| Property | This compound | Diphosphonic Acid Derivative |

|---|---|---|

| Functional Groups | Amino, carboxylic acid | Amino, diphosphonic, carboxylic acid |

| Key Application | Drug development | Bone-targeting therapeutics |

Research Findings and Challenges

- Synthetic Accessibility: The dicyclopropyl analog’s synthesis is less straightforward than monosubstituted cyclopropane derivatives, often requiring multistep routes .

- Biological Activity: Fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane) show superior antibacterial potency compared to non-fluorinated variants, highlighting the role of halogenation in drug design .

- Stability Issues : Hydrolysis of phosphonic esters in diphosphonic derivatives can lead to structural degradation, necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.